molecular formula C12H15ClF3NO B11760788 (4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine

(4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine

Cat. No.: B11760788
M. Wt: 281.70 g/mol
InChI Key: VQDASXRVARTAIZ-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine is an organic compound that features both a chlorobenzyl and a trifluoromethoxymethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with 1-trifluoromethoxymethylpropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl chloride
  • 4-Chlorobenzyl alcohol
  • 4-Chlorobenzyl bromide

Uniqueness

(4-Chloro-benzyl)-(1-trifluoromethoxymethylpropyl)-amine is unique due to the presence of both a chlorobenzyl and a trifluoromethoxymethylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H15ClF3NO

Molecular Weight

281.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(trifluoromethoxy)butan-2-amine

InChI

InChI=1S/C12H15ClF3NO/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3

InChI Key

VQDASXRVARTAIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(F)(F)F)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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